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molecular formula C11H9ClN2 B8233156 4-Methylquinoline-6-carbonitrile hydrochloride

4-Methylquinoline-6-carbonitrile hydrochloride

Cat. No. B8233156
M. Wt: 204.65 g/mol
InChI Key: PUZDXTZGYMAZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872020B2

Procedure details

Add 95% ethanol (EtOH) (270 L, 9 vol.), 4-aminobenzonitrile (30.0 kg, 1 equiv) and 2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-dione, (66.81 kg 1.07 equiv) to a 200 gallon reaction vessel equipped with nitrogen purge, condenser, thermocouple, and overhead agitation. Stir for 2-5 min, then add concentrated hydrochloric acid (HCl) (62.56 L, 3.0 equiv), then heat to 75° C. Dilute methyl vinylketone (33.06 L, 1.5 equiv) in 95% EtOH (30 L, 1 vol.) then add slowly to reaction mixture over 30 min. Monitor for reaction completion by high performance liquid chromatography (HPLC). Add tetrahydrofuran (THF) (11 vol., 330 L), at 75° C., then stir for 1 hour at 60° C. Cool to room temperature and stir for 1 additional hour. Filter on agitated filter/dryer, then rinse with THF (240 L, 8 volumes). Dry overnight under vacuum at 70° C. to give the title compound (42.9 kg, 82.55%).
Quantity
62.56 L
Type
reactant
Reaction Step One
Quantity
33.06 L
Type
reactant
Reaction Step Two
Name
Quantity
30 L
Type
solvent
Reaction Step Two
Quantity
30 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
270 L
Type
solvent
Reaction Step Three
Quantity
330 L
Type
solvent
Reaction Step Four
Yield
82.55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[Cl:10][C:11]1[C:12](=O)C(Cl)=C(Cl)[C:15](=O)[C:16]=1Cl.Cl.CC(C=C)=O>CCO.O1CCCC1>[ClH:10].[C:6]([C:5]1[CH:4]=[C:3]2[C:2](=[CH:9][CH:8]=1)[N:1]=[CH:12][CH:11]=[C:16]2[CH3:15])#[N:7] |f:6.7|

Inputs

Step One
Name
Quantity
62.56 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
33.06 L
Type
reactant
Smiles
CC(=O)C=C
Name
Quantity
30 L
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
30 kg
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)Cl)Cl)=O
Name
Quantity
270 L
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
330 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
Stir for 2-5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a 200 gallon reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with nitrogen
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
Monitor for reaction completion by high performance liquid chromatography (HPLC)
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
STIRRING
Type
STIRRING
Details
stir for 1 additional hour
FILTRATION
Type
FILTRATION
Details
Filter
STIRRING
Type
STIRRING
Details
on agitated
FILTRATION
Type
FILTRATION
Details
filter/dryer
WASH
Type
WASH
Details
rinse with THF (240 L, 8 volumes)
CUSTOM
Type
CUSTOM
Details
Dry overnight under vacuum at 70° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 (± 1.5) min
Name
Type
product
Smiles
Cl.C(#N)C=1C=C2C(=CC=NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.9 kg
YIELD: PERCENTYIELD 82.55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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